molecular formula C6H8F3NO2 B13164886 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid

Cat. No.: B13164886
M. Wt: 183.13 g/mol
InChI Key: SZYHSWNETPABDR-SMYKQSBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound with the molecular formula C₆H₈F₃NO₂ and a molecular weight of 183.13 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further substituted with an amino group and an acetic acid moiety. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves several steps, typically starting with the preparation of the cyclopropyl ring. One common method involves the cyclopropanation of an appropriate olefin using a reagent such as diazomethane or a metal-catalyzed reaction. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide. The amino group is then introduced through a reductive amination process, and the acetic acid moiety is added via a carboxylation reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form a primary amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium azide or potassium cyanide to form azido or cyano derivatives.

    Hydrolysis: The acetic acid moiety can be hydrolyzed under acidic or basic conditions to form the corresponding alcohol or ester.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from -78°C to 150°C. Major products formed from these reactions include various substituted cyclopropyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: The compound is used in the development of specialty chemicals, including surfactants, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The acetic acid moiety can participate in ionic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid can be compared with other similar compounds, such as:

The unique combination of the trifluoromethyl group, amino group, and acetic acid moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8F3NO2

Molecular Weight

183.13 g/mol

IUPAC Name

2-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]acetic acid

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(5(4)10)1-3(11)12/h2,4-5H,1,10H2,(H,11,12)/t2-,4-,5-/m0/s1

InChI Key

SZYHSWNETPABDR-SMYKQSBYSA-N

Isomeric SMILES

C([C@H]1[C@@H]([C@H]1N)C(F)(F)F)C(=O)O

Canonical SMILES

C(C1C(C1N)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.